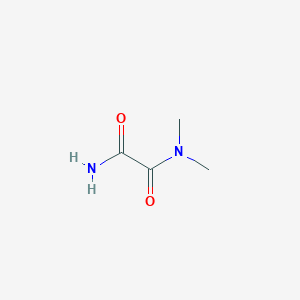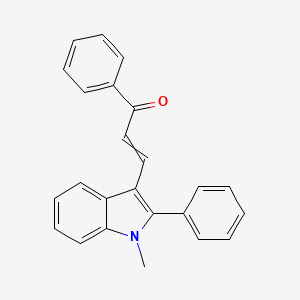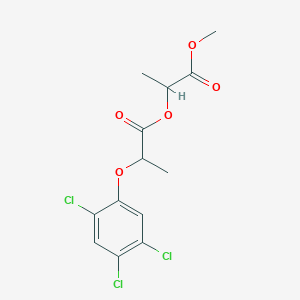
1-Methoxy-1-oxopropan-2-yl 2-(2,4,5-trichlorophenoxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-1-oxopropan-2-yl 2-(2,4,5-trichlorophenoxy)propanoate is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. It is an ester derivative that exhibits unique properties due to the presence of both methoxy and trichlorophenoxy groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-1-oxopropan-2-yl 2-(2,4,5-trichlorophenoxy)propanoate typically involves the esterification of 2-(2,4,5-trichlorophenoxy)propanoic acid with 1-methoxy-1-oxopropan-2-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Methoxy-1-oxopropan-2-yl 2-(2,4,5-trichlorophenoxy)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The trichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Reduction: Lithium aluminum hydride, dry ether, low temperature.
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), room temperature.
Major Products Formed
Hydrolysis: 2-(2,4,5-trichlorophenoxy)propanoic acid and 1-methoxy-1-oxopropan-2-ol.
Reduction: 1-methoxy-1-oxopropan-2-yl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Methoxy-1-oxopropan-2-yl 2-(2,4,5-trichlorophenoxy)propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the formulation of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-1-oxopropan-2-yl 2-(2,4,5-trichlorophenoxy)propanoate involves its interaction with specific molecular targets. The trichlorophenoxy group is known to interact with enzymes and receptors, potentially inhibiting their activity. The ester bond allows for the controlled release of the active components, enhancing the compound’s efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-{4-[(1-methoxy-1-oxopropan-2-yl)oxy]phenoxy}propanoate
- 1-Methoxy-1-oxopropan-2-yl benzoate
- 1-Methoxy-1-oxopropan-2-yl N-(2,6-Dimethylphenyl)-N-(2-methoxyacetyl)alaninate
Uniqueness
1-Methoxy-1-oxopropan-2-yl 2-(2,4,5-trichlorophenoxy)propanoate is unique due to the presence of the trichlorophenoxy group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where such properties are desired, such as in the development of herbicides and antimicrobial agents.
Propiedades
Número CAS |
5447-15-4 |
|---|---|
Fórmula molecular |
C13H13Cl3O5 |
Peso molecular |
355.6 g/mol |
Nombre IUPAC |
(1-methoxy-1-oxopropan-2-yl) 2-(2,4,5-trichlorophenoxy)propanoate |
InChI |
InChI=1S/C13H13Cl3O5/c1-6(12(17)19-3)21-13(18)7(2)20-11-5-9(15)8(14)4-10(11)16/h4-7H,1-3H3 |
Clave InChI |
IYCQKPMQPNQYHM-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OC(C)C(=O)OC)OC1=CC(=C(C=C1Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


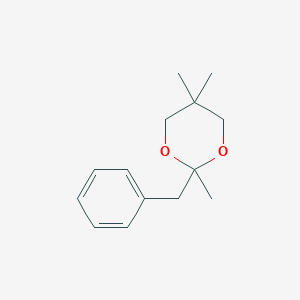
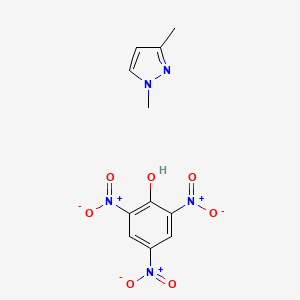
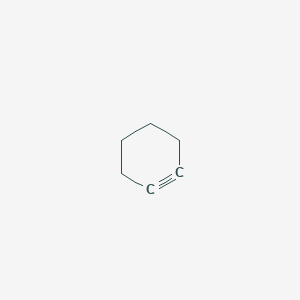
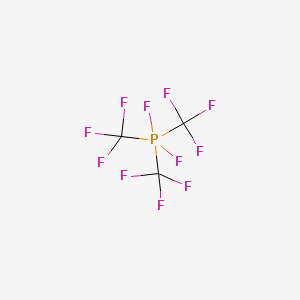
![4,4'-[(Chloro-p-phenylene)bis(azo)]di-o-cresol](/img/structure/B14742762.png)
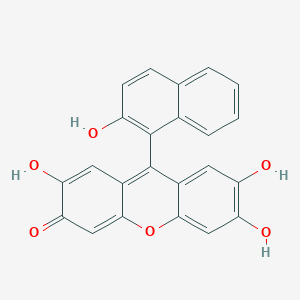
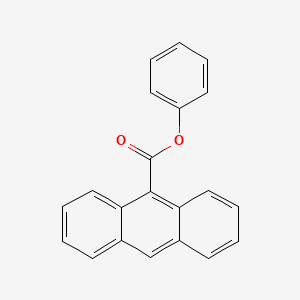

![2-[bis(3-methyl-1H-indol-2-yl)methyl]-3-methyl-1H-indole](/img/structure/B14742770.png)
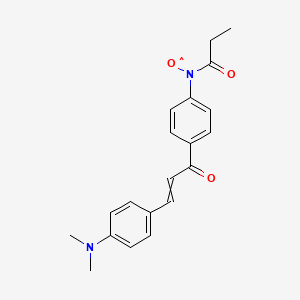
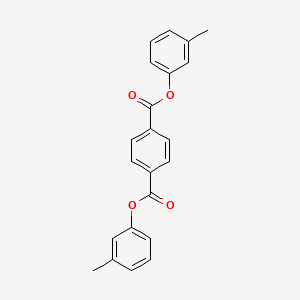
![(5e)-5-[(4-Chlorophenyl)imino]-1-phenylhexane-1,3-dione](/img/structure/B14742788.png)
